molecular formula C8H9N5S2 B2359748 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol CAS No. 887205-17-6

4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol

Cat. No. B2359748
CAS RN: 887205-17-6
M. Wt: 239.32
InChI Key: YJTSKCYTXMSFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H9N5S2 . It’s a member of the triazole family, which are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, a pyrimidine ring, and a thiol group . Triazole rings are five-membered rings with two nitrogen atoms and three carbon atoms. Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms. The thiol group (-SH) is similar to a hydroxyl group (-OH), but with a sulfur atom instead of an oxygen atom.

Scientific Research Applications

Insecticidal Activity

4-Methyl-5-[(pyrimidin-2-ylthio)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been explored for insecticidal activity. A study by Maddila, Pagadala, & Jonnalagadda (2015) found significant insecticidal activity against Plodia interpunctella in some compounds of this class.

Antimicrobial and Antitubercular Activities

These compounds have also been evaluated for their antimicrobial and antitubercular activities. Dave, Purohit, Akbari, & Joshi (2007) conducted a pharmacological study, indicating potential in this area.

Antibacterial Activity

Several studies, including those by Karpun et al. (2021) and Karpenko & Panasenko (2021), have focused on the antibacterial activity of certain derivatives, showing efficacy against various bacterial strains.

Corrosion Inhibition

Research by Ansari, Quraishi, & Singh (2014) explored the use of these compounds as corrosion inhibitors, finding them effective in protecting mild steel in acidic environments.

Antioxidant and Analgesic Activities

Compounds containing the 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4H-1,2,4-triazole-3-thiol moiety have shown promising antioxidant and analgesic properties, as indicated by the study of Karrouchi et al. (2016).

Future Directions

Heterocyclic compounds like “4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol” have significant potential in the development of new drugs . Their diverse chemical and biological properties make them a promising area for future research and drug design.

properties

IUPAC Name

4-methyl-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S2/c1-13-6(11-12-8(13)14)5-15-7-9-3-2-4-10-7/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTSKCYTXMSFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol

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